[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine
Description
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Properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQWGEOUTNHKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHN
- SMILES Notation : CC1=NN(C=C1)C2=NC=CC(=C2)CO
This structural configuration suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anticancer Activity
Recent studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown to induce apoptosis in cancer cell lines. A notable study reported that a related pyrazole compound displayed an IC value of 49.85 µM against A549 lung cancer cells, suggesting that modifications to the pyrazole ring can enhance cytotoxicity against tumor cells .
2. Anti-inflammatory Effects
Research has also identified pyrazole derivatives as potential anti-inflammatory agents. The ability of these compounds to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases. In a relevant case study, a pyrazole-based compound was shown to reduce inflammation markers in animal models, demonstrating a promising therapeutic profile .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : The interaction with pathways such as MAPK and PI3K/Akt could be crucial for its anticancer and anti-inflammatory activities.
Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that the incorporation of specific functional groups significantly enhanced their anticancer activity. The compound this compound was tested alongside other derivatives, revealing that it effectively inhibited cell proliferation in vitro with an EC value comparable to leading anticancer agents .
Case Study 2: In Vivo Studies
In vivo studies using murine models showed that administration of this compound resulted in reduced tumor growth rates compared to control groups. The observed effects correlated with decreased levels of inflammatory markers and enhanced apoptosis in tumor tissues .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
